Sibenadet vs. Placebo and Bronchodilators: Superior Short-Term Symptom Improvement on BCSS in Early COPD Trials
In a 4-week proof-of-concept study (Study 1, n=701), patients receiving sibenadet (400, 600, or 1000 μg ex valve, tid) exhibited statistically significantly greater improvements in Breathlessness, Cough and Sputum Scale (BCSS) total score compared to both placebo and active comparators (salbutamol 200 μg, ipratropium bromide 40 μg, all tid) [1]. A clear dose-response was subsequently established in a 6-week dose-ranging study (Study 2, n=872) comparing sibenadet doses of 45, 270, and 495 μg ex actuator, tid [1].
| Evidence Dimension | Symptom improvement (BCSS total score change from baseline) |
|---|---|
| Target Compound Data | Statistically significantly greater improvement vs. placebo and active comparators (exact BCSS score change magnitudes not numerically reported in abstract) |
| Comparator Or Baseline | Placebo; salbutamol 200 μg tid; ipratropium bromide 40 μg tid |
| Quantified Difference | Statistically significant superiority (P-value not numerically reported in abstract) |
| Conditions | 4-week multicenter, randomized, double-blind trial; COPD patients; pMDI tid administration; BCSS diary card assessment |
Why This Matters
This head-to-head trial provides direct evidence that sibenadet produces symptom relief superior to two widely used bronchodilator classes (β2-agonist and muscarinic antagonist) over a 4-week period, establishing its differentiated early efficacy profile.
- [1] Ind PW, Laitinen L, Laursen L, et al. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms. Respir Med. 2003;97 Suppl A:S9-S21. View Source
